S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate
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Overview
Description
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate is a chemical compound with the molecular formula C25H41N3OS. It is a heterocyclic compound that contains a benzimidazole ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate typically involves the reaction of 1H-benzo[d]imidazole-2-methanethiol with dioctylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit quorum sensing in bacteria, reducing their virulence and biofilm formation .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-benzo[d]imidazol-2-thiol
- Benzo[d]oxazol-2-amine
- Benzo[d]thiazol-2-amine
Uniqueness
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate is unique due to its specific combination of a benzimidazole ring with a dioctylcarbamothioate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
652142-50-2 |
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Molecular Formula |
C25H41N3OS |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-ylmethyl) N,N-dioctylcarbamothioate |
InChI |
InChI=1S/C25H41N3OS/c1-3-5-7-9-11-15-19-28(20-16-12-10-8-6-4-2)25(29)30-21-24-26-22-17-13-14-18-23(22)27-24/h13-14,17-18H,3-12,15-16,19-21H2,1-2H3,(H,26,27) |
InChI Key |
SNVIYCWSNQHSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)SCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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